REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:11](Br)[CH:12]=[CH2:13]>O1CCCC1>[C:3]1([CH2:2][CH2:1][CH2:13][CH:12]=[CH2:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(CC1=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
16.34 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was then evaporated off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The solution was washed with a saturated aqueous solution of ammonium chloride
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |